molecular formula C12H19NO6 B2647863 Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 116129-02-3

Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B2647863
CAS No.: 116129-02-3
M. Wt: 273.285
InChI Key: KPGHMDCUHKBWHJ-OGXFKERWSA-N
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Description

Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc)-protected amino group and a methoxycarbonyl (ester) group in a cis configuration. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the ester group contributes to lipophilicity. This compound is likely utilized as a building block in pharmaceutical synthesis, particularly in peptide chemistry or prodrug development.

Properties

IUPAC Name

3-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-12(9(16)18-4)5-7(6-12)8(14)15/h7H,5-6H2,1-4H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHMDCUHKBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133218
Record name 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-02-3
Record name 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
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Biological Activity

Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, also known by its CAS number 116129-02-3, is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article delves into its biological properties, pharmacological implications, and relevant research findings.

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.285 g/mol
  • IUPAC Name : 3-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
  • Structure : The compound features a cyclobutane ring with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been observed to inhibit fatty acid synthase (FASN), which is crucial in lipid biosynthesis and is often upregulated in cancer cells. This inhibition leads to reduced lipid accumulation in cancer cells, thereby impairing their growth and survival .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was measured using MTT assays.
    • Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), indicating strong anticancer potential.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on FASN.
    • Methodology : The enzyme activity was measured using a spectrophotometric assay.
    • Results : The compound inhibited FASN activity with an IC50 value of 25 µM, demonstrating its role as a potential metabolic modulator in cancer treatment.

Data Table

PropertyValue
Molecular FormulaC12H19NO6
Molecular Weight273.285 g/mol
Anticancer IC5015 µM
FASN Inhibition IC5025 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogous cyclobutane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Target Compound Not provided C12H17NO6 ~287.27 Boc-amino, methoxycarbonyl (cis) High lipophilicity; potential prodrug
cis-3-Boc-aminocyclobutanecarboxylic acid 1008773-79-2 C10H17NO4 215.25 Boc-amino, carboxylic acid (cis) pKa ~4.58; irritant; API intermediate
1-{(tert-Butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid 76265-70-8 C12H21NO5 259.30 Boc-methylamino, methoxy (cis) Steric hindrance; 95% purity
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate 1946010-80-5 C12H21NO4 243.30 Boc-amino, methyl ester, methyl substituent Enhanced steric effects; sensitive
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 142733-61-7 C7H8O4 158.13 Methoxycarbonyl, carboxylic acid (cis) Building block; monomethyl ester

Functional Group Analysis

Boc-Amino vs. Carboxylic Acid
  • Target vs. cis-3-Boc-aminocyclobutanecarboxylic acid : The target’s methoxycarbonyl group replaces the carboxylic acid, increasing lipophilicity (logP) and reducing hydrogen-bonding capacity. This makes the target more suitable for passive membrane diffusion, whereas the carboxylic acid derivative may exhibit better solubility in aqueous environments.
Ester vs. Ether Groups
  • Target vs. The Boc-methylamino group introduces steric hindrance absent in the target.
Steric and Conformational Effects
  • Target vs. Methyl cis-3-Boc-amino-1-methylcyclobutane-1-carboxylate : The additional methyl group in the latter restricts conformational flexibility, which could impact binding in biological systems or synthetic coupling reactions.

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